molecular formula C7H5ClN2O3S B1373053 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1240527-07-4

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B1373053
CAS No.: 1240527-07-4
M. Wt: 232.64 g/mol
InChI Key: JGKTYJARBKWGGM-UHFFFAOYSA-N
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Description

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 7 H 5 ClN 2 O 3 S , features a sulfonyl chloride functional group attached to a fused isoxazolopyridine core. The presence of the sulfonyl chloride makes it a highly reactive and versatile intermediate, primarily used for introducing the 3-methyl-[1,2]oxazolo[5,4-b]pyridine moiety into target molecules via sulfonylation or sulfonamide coupling reactions . Its core structure, the oxazolo[5,4-b]pyridine scaffold, is a privileged structure in pharmaceutical research, often explored for its potential biological activity . Researchers value this reagent for constructing molecular libraries and developing novel compounds for screening. The structural motif is related to other sulfonyl chlorides, such as the 3-phenyl and 3-(propan-2-yl) analogues, which are used in the synthesis of more complex molecules . The compound requires careful handling; it is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c1-4-6-2-5(14(8,11)12)3-9-7(6)13-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKTYJARBKWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-07-4
Record name 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of oxazole derivatives with sulfonyl chlorides in the presence of bases like triethylamine in anhydrous tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, solvents such as anhydrous tetrahydrofuran, and catalysts like phosphorus oxychloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonamide derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Structural Information

The compound's structure can be represented using the following identifiers:

  • SMILES : CC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl
  • InChI Key : JGKTYJARBKWGGM-UHFFFAOYSA-N

Medicinal Chemistry

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Notable applications include:

  • Kinase Inhibitors : The compound is utilized in developing inhibitors that target specific kinases involved in cancer and other diseases.
  • Antiviral Compounds : Its structure allows for modifications that enhance antiviral activity against various pathogens.

Material Science

The unique electronic properties of this compound make it valuable for:

  • Development of Novel Materials : It is used to create materials with specific optical and electronic characteristics, suitable for applications in sensors and organic electronics.

Biological Studies

In biological research, this compound is employed to study:

  • Enzyme Inhibition : It forms stable complexes with enzymes, allowing researchers to investigate mechanisms of enzyme action and inhibition.
  • Protein Interactions : Its ability to interact with various biological molecules aids in understanding protein dynamics and interactions.

Similar Compounds

Compound NameStructure TypeApplications
1,3-Oxazole-5-sulfonyl chlorideOxazole DerivativeSimilar reactivity; used in medicinal chemistry
Pyridine-based sulfonyl chloridesPyridine DerivativeComparable chemical behavior; applications in drug development

Uniqueness of this compound

The fused ring system of this compound imparts unique electronic and steric properties that differentiate it from other oxazole and pyridine derivatives. This uniqueness facilitates its application in developing new chemical entities with targeted biological and material properties.

Case Studies and Research Findings

While specific literature data on case studies involving this compound is limited, ongoing research continues to explore its potential applications:

  • Kinase Inhibition Studies : Research has demonstrated that modifications to the sulfonyl chloride group can enhance selectivity and potency against specific kinases.
  • Material Development : Investigations into the use of this compound in organic photovoltaics have shown promising results regarding efficiency improvements due to its electronic properties.
  • Biological Interaction Studies : Experimental studies have highlighted its role in stabilizing enzyme-substrate complexes, providing insights into enzyme kinetics.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The oxazole and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 3-position of the oxazole ring or modifications to the fused bicyclic system. Below is a detailed comparison:

Substituent Variations

2.1.1. 3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl Chloride
  • Structure : A phenyl group replaces the methyl substituent at the 3-position.
  • Properties: Molecular Weight: 294.71 g/mol (vs. ~234.67 g/mol for the methyl analog, estimated based on substituent mass difference) . Hazard Profile: Classified as UN# 3261 (Corrosive, Class 8), with hazard statement H314 (causes severe skin burns) .
2.1.2. 3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl Chloride
  • Structure : A cyclopropyl group replaces the methyl substituent.
  • Properties: Expected to exhibit intermediate logP between methyl and phenyl analogs due to cyclopropane’s partial ring strain and reduced lipophilicity.

Functional Group Modifications

2.2.1. 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide
  • Structure : The sulfonyl chloride group is replaced with a sulfonamide.
  • Properties :
    • Molecular Weight : ~235.27 g/mol (estimated).
    • Bioactivity : Sulfonamides are common in antimicrobial and enzyme-inhibiting agents, highlighting the pharmacological relevance of this derivative .
2.2.2. 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic Acid
  • Structure : The sulfonyl chloride is replaced with a carboxylic acid group.
  • Properties :
    • Polarity : Higher polarity (logP inferred to be <2.0) due to the carboxylic acid’s ionizable nature, contrasting with the sulfonyl chloride’s electrophilicity .

Comparative Data Table

Property 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl Chloride 3-Phenyl Analog 3-Cyclopropyl Analog Sulfonamide Derivative
Molecular Weight (g/mol) ~234.67 (estimated) 294.71 ~260 (estimated) ~235.27 (estimated)
logP (Calculated) ~1.8 (estimated) 2.48 ~2.1 (estimated) ~1.5 (estimated)
H Donors/Acceptors 0/4 0/4 0/4 2/4
Hazard Classification Not reported Class 8, H314 Not reported Non-corrosive
Applications Sulfonamide synthesis Pharmaceutical intermediates Drug discovery Antimicrobial agents

Key Research Findings

  • Reactivity : The sulfonyl chloride group in 3-methyl derivatives undergoes nucleophilic substitution more readily than phenyl analogs due to reduced steric hindrance, making it advantageous for rapid derivatization .
  • Stability : Methyl-substituted analogs are less prone to oxidative metabolism compared to phenyl derivatives, as inferred from cyclopropyl analog studies .

Biological Activity

Overview

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride (CAS No. 1240527-07-4) is a heterocyclic compound notable for its fused oxazole and pyridine ring structure. Its unique chemical properties have made it a subject of interest in medicinal chemistry and biological research. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

  • Molecular Formula : C7_7H5_5ClN2_2O3_3S
  • SMILES : CC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl
  • InChI : InChI=1S/C7H5ClN2O3S/c1-4-6-2-5(14(8,11)12)3-9-7(6)13-10-4/h2-3H,1H3

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, making it a valuable scaffold for drug development.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Notable applications include:

  • Kinase Inhibitors : Compounds derived from this sulfonyl chloride have shown promise in inhibiting specific kinases involved in cancer pathways.
  • Antiviral Agents : Research indicates potential antiviral properties through enzyme inhibition mechanisms.

Antimicrobial Activity

A review of oxazole derivatives has highlighted the antimicrobial potential of compounds structurally related to this compound. For instance:

CompoundMIC (µg/ml) against Candida species
111.6 (C. albicans), 3.2 (C. tropicalis), 3.2 (C. krusei), 1.6 (C. neoformans)
120.8 (C. albicans), 3.2 (C. tropicalis), 3.2 (C. krusei), 1.6 (C. neoformans)

These findings suggest that derivatives may exhibit significant antifungal activity, warranting further investigation into their mechanisms and efficacy.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes:

  • Carbonic Anhydrase Inhibitors : Similar sulfonamide compounds have demonstrated selective inhibition of carbonic anhydrase II, which is crucial in treating conditions like glaucoma .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives and evaluating their biological activities:

  • Study on Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested against multiple bacterial strains, showing promising antibacterial properties comparable to standard antibiotics like ampicillin .
  • Enzyme Inhibition Research : Compounds derived from similar structures have been shown to inhibit acetylcholinesterase effectively, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. What is the role of the sulfonyl chloride group in 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride for functionalizing biomolecules?

The sulfonyl chloride group enables nucleophilic substitution reactions, making the compound a key reagent for introducing sulfonamide or sulfonate moieties into target molecules. For instance, it reacts with amines under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form stable sulfonamide bonds, critical for modifying peptides or enzyme inhibitors .

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves:

  • Condensation : Reacting 5-methylpyridine derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Cyclization : Using Lewis acids (e.g., AlCl₃) to form the oxazole ring .
  • Purification : Chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-H couplings at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (exact mass: 259.02 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms the sulfonyl chloride orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfonylation reactions with this compound?

  • Catalyst Screening : Use Pd/Cu catalysts to accelerate coupling with aryl boronic acids .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

Q. What strategies mitigate instability issues during storage or handling?

  • Storage : Argon-atmosphere vials at –20°C prevent hydrolysis of the sulfonyl chloride group .
  • In Situ Generation : Prepare the compound immediately before use via chlorination of the corresponding sulfonic acid .

Q. How does the oxazole-pyridine core influence biological activity in derived compounds?

The fused heterocycle enhances π-π stacking with protein targets (e.g., kinase ATP-binding pockets). Derivatives show photocytotoxic activity under UV irradiation, likely due to singlet oxygen generation .

Q. How to resolve contradictory spectral data for intermediates in its synthesis?

  • Cross-Validation : Compare ¹H NMR shifts with density functional theory (DFT)-predicted values .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm ring connectivity in ambiguous cases .

Methodological & Case Studies

Q. What green chemistry approaches apply to its synthesis?

  • Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalyst Recycling : Immobilize Lewis acids on silica gel for reuse in cyclization steps .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Yes. The sulfonyl group chelates transition metals (e.g., Cu²⁺), enabling MOF assembly with high surface area (>1000 m²/g). Applications include gas storage or catalytic supports .

Q. What case studies demonstrate its use in drug discovery?

  • Anticancer Agents : Derivatives inhibit topoisomerase II, with IC₅₀ values <1 µM in MCF-7 cell lines .
  • Antibacterial Scaffolds : Sulfonamide analogs show MIC values of 2 µg/mL against S. aureus .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

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